Fmoc-D-Lys(ipr,Boc)-OH
Overview
Description
Fmoc-D-Lys(ipr,Boc)-OH: is a derivative of the amino acid lysine, specifically modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the alpha-amino group, an isopropyl group at the epsilon-amino group, and a tert-butoxycarbonyl (Boc) protecting group at the epsilon-amino group. This compound is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method, due to its stability and ease of removal of the protecting groups under mild conditions.
Scientific Research Applications
Chemistry: Fmoc-D-Lys(ipr,Boc)-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in the solid-phase peptide synthesis (SPPS) method, allowing for the sequential addition of amino acids to form complex peptides.
Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the development of peptide-based drugs.
Medicine: The compound is used in the development of peptide-based therapeutics, including antimicrobial peptides, enzyme inhibitors, and peptide vaccines.
Industry: this compound is used in the production of synthetic peptides for various industrial applications, including cosmetics, food additives, and agricultural products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Lys(ipr,Boc)-OH typically involves the following steps:
Protection of the Epsilon-Amino Group: The epsilon-amino group of D-lysine is first protected with the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate [(Boc)2O] in the presence of a base such as triethylamine.
Protection of the Alpha-Amino Group: The alpha-amino group is then protected with the 9-fluorenylmethyloxycarbonyl (Fmoc) group using Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) in the presence of a base such as diisopropylethylamine (DIPEA).
Introduction of the Isopropyl Group: The epsilon-amino group is further modified with an isopropyl group using an appropriate alkylating agent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and ensure efficient protection and deprotection steps.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Boc group can be removed using an acid such as trifluoroacetic acid (TFA).
Substitution Reactions: The epsilon-amino group can undergo substitution reactions with various alkylating agents to introduce different functional groups.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide (DMF).
Boc Removal: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Alkylation: Alkylating agents such as isopropyl bromide in the presence of a base.
Major Products:
Fmoc Removal: D-Lys(ipr,Boc)-OH.
Boc Removal: Fmoc-D-Lys(ipr)-OH.
Alkylation: Fmoc-D-Lys(ipr,Boc)-OH with various alkyl groups.
Mechanism of Action
The mechanism of action of Fmoc-D-Lys(ipr,Boc)-OH is primarily related to its role in peptide synthesis. The Fmoc and Boc protecting groups prevent unwanted side reactions during the synthesis process. The isopropyl group provides steric hindrance, enhancing the stability of the compound. Upon removal of the protecting groups, the free amino groups can participate in peptide bond formation, allowing for the sequential addition of amino acids to form the desired peptide.
Comparison with Similar Compounds
Fmoc-Lys(Boc)-OH: Similar to Fmoc-D-Lys(ipr,Boc)-OH but without the isopropyl group.
Fmoc-D-Lys(Boc)-OH: Similar to this compound but without the isopropyl group.
Fmoc-Lys(ipr,Boc)-OH: Similar to this compound but with the L-lysine configuration.
Uniqueness: this compound is unique due to the presence of both the Fmoc and Boc protecting groups, as well as the isopropyl group. This combination provides enhanced stability and steric hindrance, making it particularly useful in peptide synthesis where selective protection and deprotection are crucial.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]hexanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N2O6/c1-19(2)31(28(35)37-29(3,4)5)17-11-10-16-25(26(32)33)30-27(34)36-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h6-9,12-15,19,24-25H,10-11,16-18H2,1-5H3,(H,30,34)(H,32,33)/t25-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGFCMICCJNLBC-RUZDIDTESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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